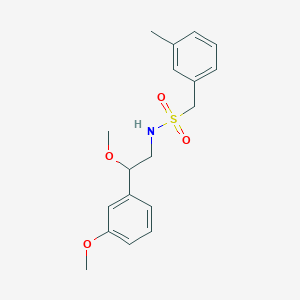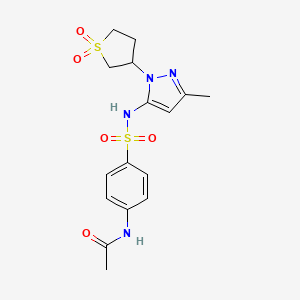
N-(4-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)sulfamoyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)sulfamoyl)phenyl)acetamide” is a chemical compound with the CAS number 446277-45-8 . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of this compound is C12H16N2O5S2 . The molecular weight is 332.40 .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.50±0.1 g/cm3 . Unfortunately, the boiling point, melting point, and flash point are not available .Scientific Research Applications
GIRK Channel Activation
The compound has been investigated as a novel activator of G protein-gated inwardly-rectifying potassium (GIRK) channels. These channels play a crucial role in modulating cellular excitability and are implicated in various physiological processes. Specifically, the GIRK1/2 channel subtype, which is widely expressed in the brain, has been a focus of research. The compound’s ability to selectively activate these channels makes it a promising candidate for therapeutic applications related to pain perception, epilepsy, reward/addiction, and anxiety .
Metabolic Stability Enhancement
Researchers have explored the metabolic stability of N-(4-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)sulfamoyl)phenyl)acetamide. By optimizing its chemical structure, they have identified compounds with improved stability over prototypical urea-based compounds. These findings are essential for drug development, as enhanced metabolic stability can lead to better pharmacokinetic properties and increased efficacy .
Pharmacological Tool Compound Development
Given the lack of selective and brain-penetrant pharmacological tools for GIRK channels, this compound represents a valuable addition to the field. Researchers are exploring its potential as a tool compound to study GIRK channel function, validate their roles in various physiological contexts, and identify novel therapeutic targets. Its brain-penetrant properties make it particularly attractive for neuroscience research .
Structure-Activity Relationship Studies
Scientists are conducting structure-activity relationship (SAR) studies to understand how specific modifications to the compound affect its biological activity. By systematically altering different regions of the molecule, they aim to uncover key structural features responsible for GIRK channel activation. These insights can guide further optimization and lead to more potent and selective derivatives .
Other Potential Applications
While the primary focus has been on GIRK channels, researchers may explore additional applications. These could include investigating the compound’s effects on other ion channels, cellular signaling pathways, or disease models. As more data emerge, its versatility and potential therapeutic relevance may extend beyond GIRK channels .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells . GIRK1 is broadly expressed in the brain as well as numerous locations in the periphery including the heart, and endocrine tissues .
Mode of Action
The compound acts as a GIRK channel activator . It interacts with the GIRK channels, leading to their activation. This results in the modulation of cell excitability .
Biochemical Pathways
The activation of GIRK channels affects various physiological processes. There is substantial preliminary evidence supporting the roles of GIRK channels in a number of physiological processes such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown improved metabolic stability over the prototypical urea-based compounds . This suggests that the compound has good ADME properties, which could potentially lead to better bioavailability .
Result of Action
The activation of GIRK channels by the compound can lead to a decrease in cell excitability. This could potentially have therapeutic effects in conditions such as pain, epilepsy, and anxiety .
properties
IUPAC Name |
N-[4-[[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5S2/c1-11-9-16(20(18-11)14-7-8-26(22,23)10-14)19-27(24,25)15-5-3-13(4-6-15)17-12(2)21/h3-6,9,14,19H,7-8,10H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFCISVJLNEGCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)sulfamoyl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


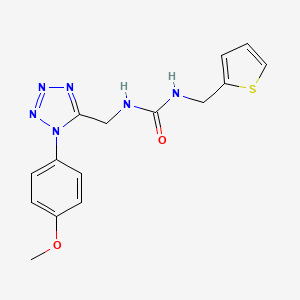
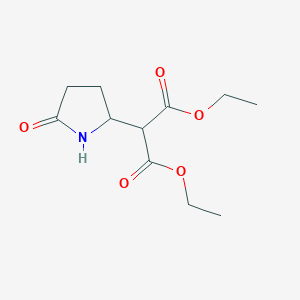
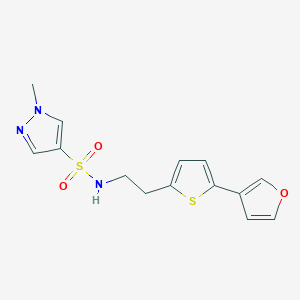
![8,11-dimethoxy-13-(4-methoxybenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2463876.png)
![1-(2,2-Dioxo-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2463877.png)
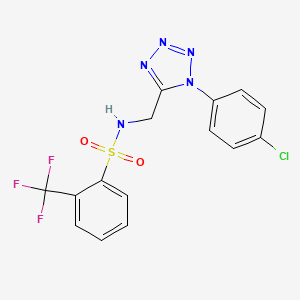
![N-[(E)-furan-2-ylmethylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B2463882.png)
![1-Cyclopentyl-3-(4-fluorobenzo[d]thiazol-2-yl)urea](/img/structure/B2463886.png)

![[(4-Acetylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2463889.png)


